

Unveiling the Molecular Targets of Celastrol: An In-depth Technical Guide

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Compound of Interest

Compound Name: Alectrol

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Introduction

Celastrol, a pentacyclic triterpenoid extracted from the thunder god vine (*Tripterygium wilfordii*), has garnered significant attention in the scientific community for its potent anti-inflammatory, anti-obesity, and anti-cancer properties. Its pleiotropic effects stem from its ability to interact with a multitude of intracellular proteins, thereby modulating a complex network of signaling pathways critical for cellular homeostasis and disease progression. This technical guide provides a comprehensive overview of the known molecular targets of Celastrol, presenting key quantitative data, detailed experimental protocols for target identification, and visual representations of the signaling cascades it influences. The information herein is intended to serve as a valuable resource for researchers actively engaged in the study of Celastrol and the development of novel therapeutics based on its unique mechanism of action.

Molecular Targets of Celastrol

Celastrol's bioactivity is attributed to its direct interaction with a diverse array of protein targets. The following table summarizes the key molecular targets identified to date, along with their associated binding affinities and inhibitory concentrations. This data has been compiled from various in vitro and in vivo studies and is crucial for understanding the dose-dependent effects of Celastrol.

Target Protein/Complex	Target Class	Quantitative Data	Cell/System Type	Reference(s)
Proteasome (20S)	Protease	IC50: 2.5 μ M (chymotrypsin-like)	Purified 20S proteasome	[1]
IC50: 7.1 μ M (caspase-like, β 1)	Purified 20S proteasome	[2]		
IC50: 6.3 μ M (trypsin-like, β 2)	Purified 20S proteasome	[2]		
IC50: 9.3 μ M (chymotrypsin-like, β 5)	Purified 20S proteasome	[2]		
IC50: 0.9 μ M (chymotrypsin-like, β 5)	Human Multiple Myeloma (MM) cells	[2]		
IC50: 2.1 μ M (trypsin-like, β 2)	Human MM cells	[2]		
IC50: 2.3 μ M (caspase-like, β 1)	Human MM cells	[2]		
Heat Shock Protein 90 (HSP90)	Chaperone	Marked inhibition of ATPase activity at 10 μ M	Purified Hsp90	[3]
Signal Transducer and Activator of Transcription 3 (STAT3)	Transcription Factor	Inhibition of constitutive and inducible activation	Hepatocellular Carcinoma (HCC) cells	[4][5]
Inhibitor of κ B kinase (IKK)	Kinase	Inhibition of TNF-induced	KBM-5 cells	[6]

activation

Inhibition of A β -induced I κ B α phosphorylation at 1 μ M	IMR-32 cells	[7][8]		
Adenylyl cyclase-associated protein 1 (CAP1)	Signaling Protein	Kd: 16.5 nM (MST)	THP-1 cell lysates	[9]
Kd: 110 nM (ITC)	Purified CAP1 protein	[9]		
Janus-activated kinase 1/2 (JAK1/2)	Kinase	Inhibition of activation	Hepatocellular Carcinoma (HCC) cells	[4]
c-Src	Kinase	Inhibition of activation	Hepatocellular Carcinoma (HCC) cells	[4]

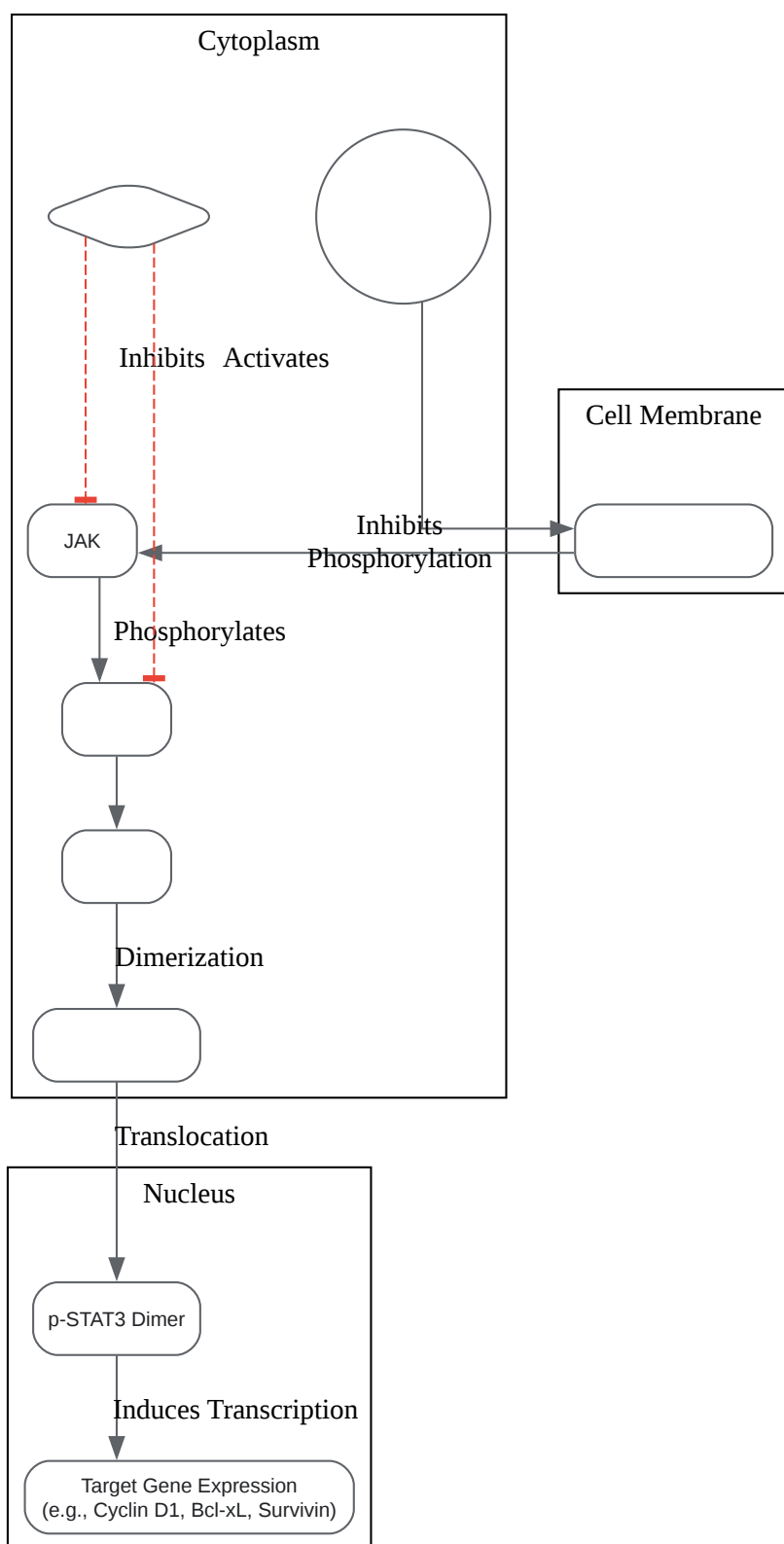
Note: IC50 and Kd values can vary depending on the specific assay conditions and cell lines used.

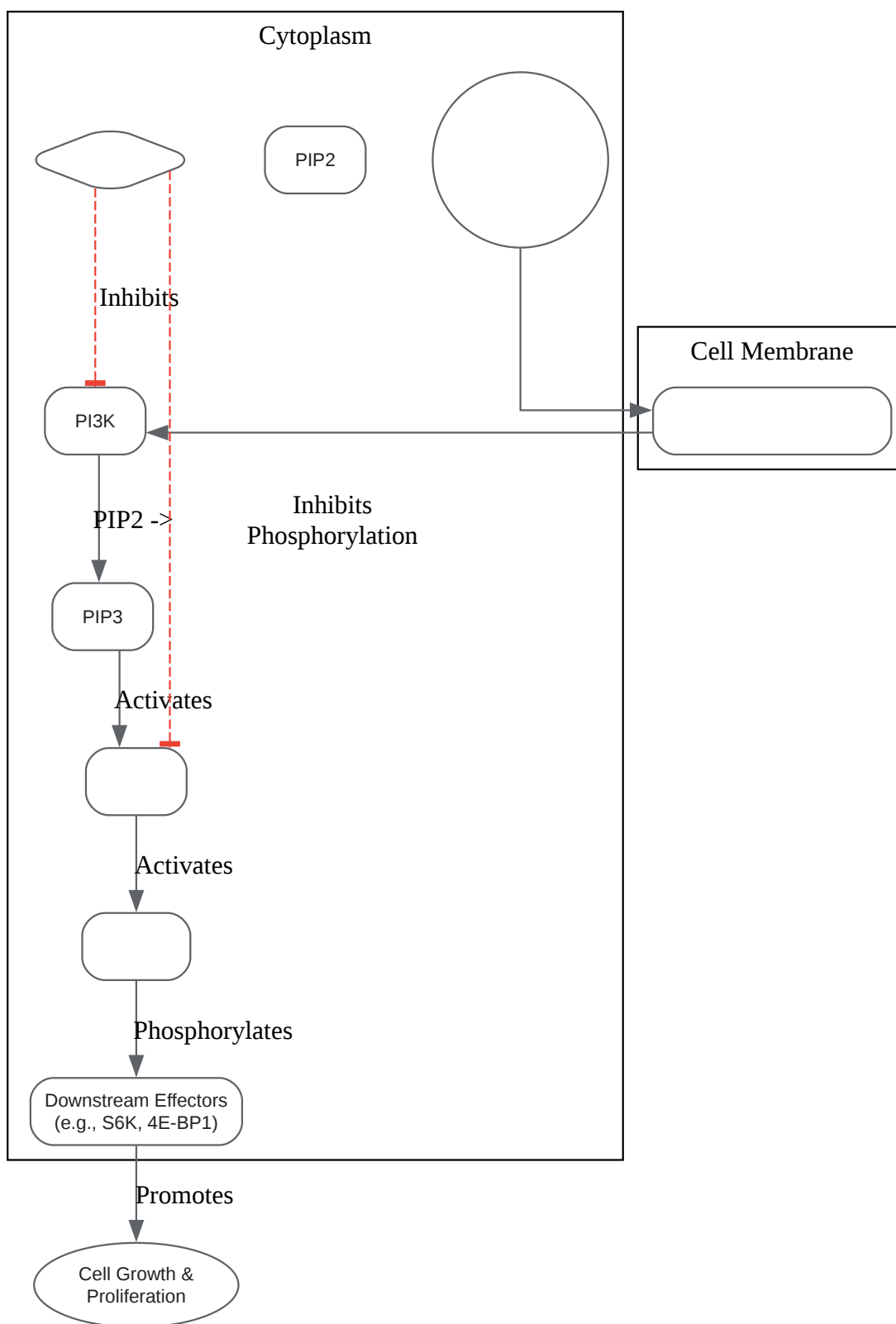
Signaling Pathways Modulated by Celastrol

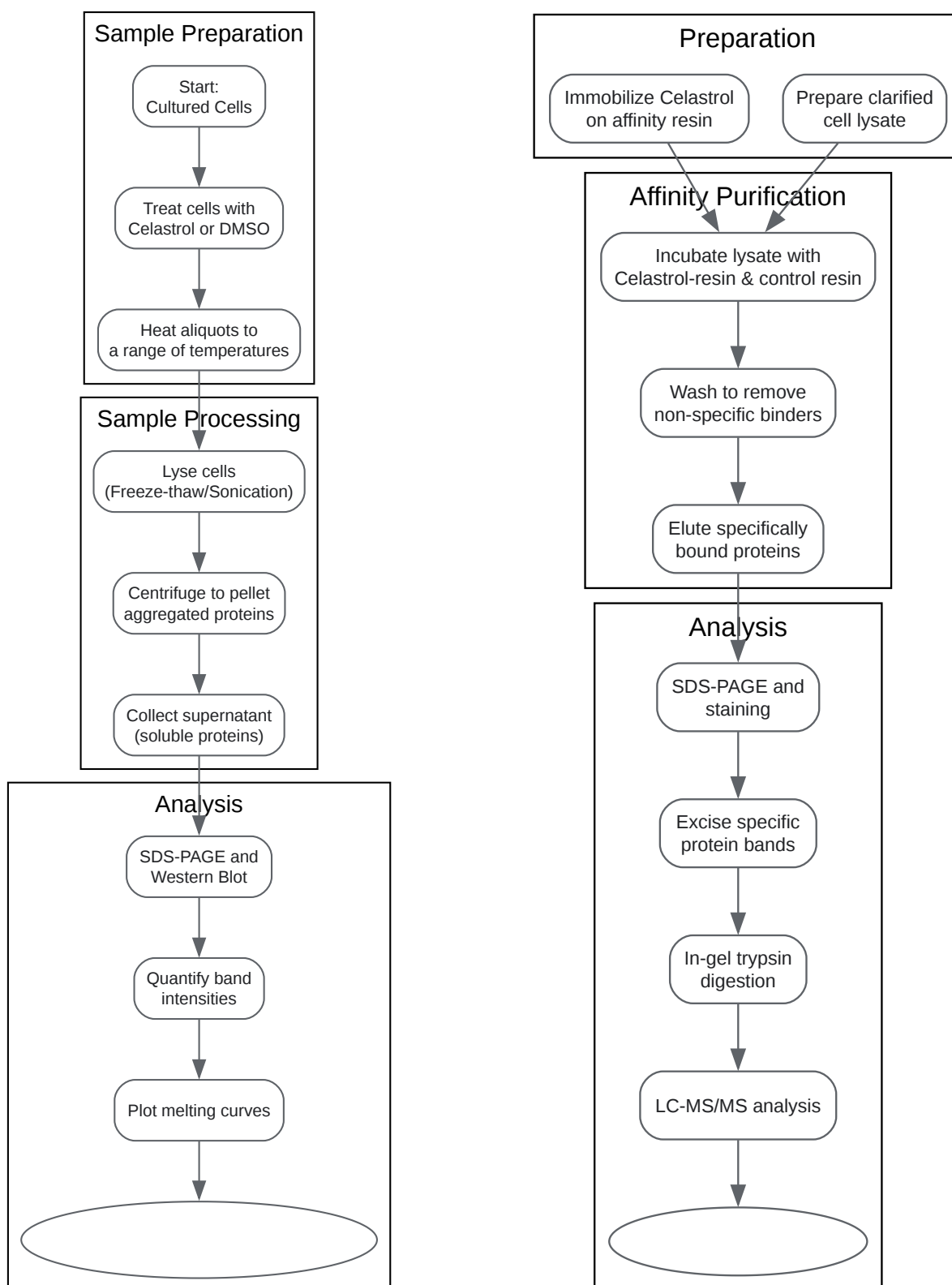
Celastrol exerts its profound biological effects by intervening in several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key nodes within these pathways that are targeted by Celastrol.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a cornerstone of the inflammatory response and cell survival. Celastrol has been shown to be a potent inhibitor of this pathway at multiple levels.







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